An In-depth Technical Guide to the Physicochemical Properties of N-[3-(Hydroxymethyl)phenyl]guanidine
An In-depth Technical Guide to the Physicochemical Properties of N-[3-(Hydroxymethyl)phenyl]guanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-[3-(Hydroxymethyl)phenyl]guanidine in Medicinal Chemistry
The guanidine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in crucial biological interactions.[1][2] As a strong organic base, the guanidinium group is protonated at physiological pH, enabling it to form strong hydrogen bonds and electrostatic interactions with biological targets such as carboxylate and phosphate groups.[2] The compound N-[3-(Hydroxymethyl)phenyl]guanidine combines this potent functional group with a phenyl ring bearing a hydroxymethyl substituent. This unique combination suggests potential applications in various therapeutic areas, as guanidine derivatives have shown promise as anticancer, antidiabetic, and antimicrobial agents.[1][3]
A thorough understanding of the physicochemical properties of N-[3-(Hydroxymethyl)phenyl]guanidine is paramount for its development as a potential therapeutic agent. These properties, including acidity (pKa), lipophilicity (logP), and aqueous solubility, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.
This technical guide provides a comprehensive overview of the key physicochemical properties of N-[3-(Hydroxymethyl)phenyl]guanidine. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide will focus on the established methodologies for determining these crucial parameters. We will also present predicted values for these properties, offering a valuable starting point for further experimental investigation.
Chemical Identity and Structure
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IUPAC Name: N-[3-(Hydroxymethyl)phenyl]guanidine
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Molecular Formula: C₈H₁₁N₃O
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Molecular Weight: 165.19 g/mol
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CAS Number: While a specific CAS number for the unprotected form is not readily found, the tert-butoxycarbonyl (Boc) protected form, N,N'-bis(tert-butoxycarbonyl)-N''-(3-(hydroxymethyl)phenyl)guanidine, is registered under CAS No. 203258-18-8.[4][5] The synthesis of the target compound would involve the deprotection of this intermediate.
Acidity and pKa
The pKa of a compound is a critical determinant of its ionization state at a given pH. For N-[3-(Hydroxymethyl)phenyl]guanidine, the guanidine group is highly basic and will be protonated at physiological pH. The pKa of the conjugate acid (the guanidinium ion) is therefore the relevant parameter.
| Property | Predicted Value |
| pKa | ~12.5 - 13.5 |
Note: This is an estimated value based on the known high basicity of guanidine and its derivatives. The exact value will be influenced by the electronic effects of the substituted phenyl ring.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of N-[3-(Hydroxymethyl)phenyl]guanidine.
-
Dissolve the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
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The final concentration should be in the range of 1-5 mM.
-
-
Titration:
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Use a calibrated pH meter with a suitable electrode.
-
Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
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Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
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Record the pH value at each increment of added titrant.
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-
Data Analysis:
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Plot the pH of the solution as a function of the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point, where half of the guanidine groups have been protonated.[7]
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Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
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dot graph TD { A[Start: Dissolve Compound] --> B{Titrate with Standard Acid}; B --> C{Record pH vs. Volume}; C --> D[Plot Titration Curve]; D --> E{Determine Half-Equivalence Point}; E --> F[Result: pKa = pH at Half-Equivalence]; }
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity: logP and logD
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's relative solubility in a nonpolar (lipid) versus a polar (aqueous) phase.[8] It is a crucial parameter for predicting a drug's ability to cross cell membranes. For ionizable compounds like N-[3-(Hydroxymethyl)phenyl]guanidine, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant.
| Property | Predicted Value |
| clogP | ~0.5 - 1.5 |
| logD at pH 7.4 | ~ -1.0 to 0.0 |
Note: These are estimated values. The clogP is for the neutral form, while the logD at pH 7.4 reflects the partitioning of the predominantly protonated form.
Experimental Determination of logP/logD: The Shake-Flask Method
The shake-flask method is the "gold standard" for the experimental determination of logP and logD.[9][10] It involves directly measuring the concentration of the compound in two immiscible liquid phases after they have reached equilibrium.
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Preparation of Phases:
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The standard nonpolar phase is n-octanol.
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The aqueous phase is typically a buffer at the desired pH (e.g., phosphate-buffered saline at pH 7.4).
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Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing and allowing them to separate.
-
-
Partitioning:
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Prepare a stock solution of N-[3-(Hydroxymethyl)phenyl]guanidine in the aqueous buffer.
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Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol.
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Seal the vial and shake it vigorously for a set period (e.g., 1-24 hours) to allow for complete partitioning.[11]
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Centrifuge the vial to ensure complete separation of the two phases.
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-
Quantification:
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Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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-
Calculation:
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The logD is calculated using the following formula: logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
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dot graph TD { A[Start: Prepare n-octanol and aqueous buffer] --> B{Add compound and shake to equilibrium}; B --> C{Separate phases by centrifugation}; C --> D{Quantify compound concentration in each phase}; D --> E[Calculate logD]; }
Caption: Workflow for logD determination by the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[12] Poor solubility can be a major hurdle in drug development. Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
| Property | Predicted Value |
| Aqueous Solubility | Moderately to highly soluble |
Note: The presence of the polar hydroxymethyl and the ionizable guanidine groups is expected to confer good aqueous solubility.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
Similar to logP determination, a shake-flask method is employed to measure thermodynamic solubility.[11][13]
-
Sample Preparation:
-
Add an excess amount of solid N-[3-(Hydroxymethyl)phenyl]guanidine to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). The presence of undissolved solid is crucial.
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation and Quantification:
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After equilibration, filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV. A standard calibration curve should be used for accurate quantification.
-
-
Result:
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The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
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dot graph TD { A[Start: Add excess solid to buffer] --> B{Agitate to reach equilibrium}; B --> C{Filter to remove undissolved solid}; C --> D{Quantify concentration of dissolved compound}; D --> E[Result: Thermodynamic Solubility]; }
Caption: Workflow for thermodynamic solubility determination.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and characterization of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm, with multiplicities determined by the substitution pattern.
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Hydroxymethyl Protons (-CH₂OH): A singlet at approximately δ 4.5-4.7 ppm.
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Guanidinium Protons (-NH- and -NH₂): These protons are exchangeable and may not be readily observed in D₂O. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets.
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Guanidinium Carbon (C=N): A signal around δ 155-160 ppm.
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Aromatic Carbons: Signals in the range of δ 120-140 ppm.
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Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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O-H Stretch (alcohol): A broad band around 3200-3600 cm⁻¹.
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N-H Stretch (guanidinium): A broad band in the region of 3100-3500 cm⁻¹, often overlapping with the O-H stretch.
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C=N Stretch (guanidinium): A strong absorption around 1650-1680 cm⁻¹.
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C-N Stretch: Absorptions in the range of 1100-1300 cm⁻¹.
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Aromatic C=C Stretch: Peaks in the region of 1450-1600 cm⁻¹.
Conclusion
This technical guide has outlined the key physicochemical properties of N-[3-(Hydroxymethyl)phenyl]guanidine and provided detailed protocols for their experimental determination. While experimental data for this specific molecule is sparse, the methodologies described herein are robust and widely applicable in the field of drug discovery. The predicted values serve as a useful baseline for initiating laboratory investigations. A comprehensive understanding and experimental validation of these properties are essential steps in the rational design and development of N-[3-(Hydroxymethyl)phenyl]guanidine and its analogs as potential therapeutic agents.
References
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